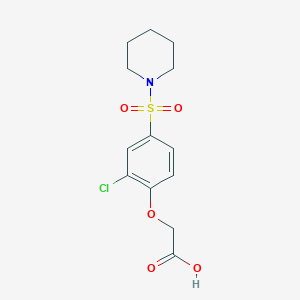

3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazole derivatives have been synthesized by researchers around the globe for their various biological activities . The synthesis of oxazole involves various methods such as direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern . For example, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One study details the synthesis and structural characterization of related oxazole compounds, highlighting their potential as intermediates in the production of various derivatives through processes such as alkylation, nitration, and conversion into amides and acid chlorides (Shtabova et al., 2005). Another research avenue involves the oriented synthesis of triazole derivatives, utilizing phenyl acetylene, demonstrating the compound's role in generating structurally complex molecules (Liu et al., 2015).

Application in Polymer Science

Research into the thermal behavior of triazole and triazine derivatives, including those structurally related to the oxazole compound , provides insight into their stability and decomposition processes, which is crucial for applications in polymer science and materials engineering (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Novel Syntheses and Derivatives

The development of novel syntheses for indole-benzimidazole derivatives from indole carboxylic acids illustrates the role of oxazole derivatives as intermediates in creating compounds with potential pharmaceutical applications (Wang et al., 2016). Similarly, the synthesis of pseudopeptide foldamers from oxazolidine carboxylic acids showcases the application of these compounds in designing new materials with specific structural features (Tomasini et al., 2003).

Direcciones Futuras

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe continue to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid” and other oxazole derivatives will continue to be an area of interest in future research.

Propiedades

IUPAC Name |

3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8-7-11(10(13)14,15-12-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIIMJUVHYYICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)

![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2695895.png)

![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)